3-Bromo-2,5-dichlorobenzonitrile CAS 1160574-33-3 properties
3-Bromo-2,5-dichlorobenzonitrile CAS 1160574-33-3 properties
Topic: 3-Bromo-2,5-dichlorobenzonitrile CAS 1160574-33-3 properties Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists[1][2]
CAS: 1160574-33-3 | Formula: C₇H₂BrCl₂N | MW: 250.91 g/mol [1][2][3]
Executive Summary: A Scaffold for Molecular Diversity
In the landscape of modern medicinal chemistry, 3-Bromo-2,5-dichlorobenzonitrile represents a high-value "orthogonal" building block.[1][2][3] Its utility lies in its dense functionalization—four contiguous substitution points (positions 1, 2,[4] 3) and a meta-chloro handle (position 5)—which allows for sequential, chemoselective derivatization.[4]
Unlike simpler di-halogenated aromatics, this scaffold offers three distinct reactivity profiles within a single molecule:
-
C3-Bromine: Primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3]
-
C1-Nitrile: A versatile precursor for heterocycles (tetrazoles, oxadiazoles), amines, or carboxylic acids.[4]
-
C2/C5-Chlorines: Distinct electronic environments allow for late-stage differentiation, with the C2-position activated by the ortho-nitrile group.[1][2][3]
This guide details the physicochemical properties, handling protocols, and strategic synthetic workflows for maximizing the utility of CAS 1160574-33-3.[4]
Physicochemical Profile
Data aggregated from computational models and analogue comparisons.[3]
| Property | Value | Notes |
| Physical State | Solid (Crystalline) | Inferred from structural analogues (e.g., 3-bromo-2,5-dichlorobenzaldehyde).[1][2][3] |
| Melting Point | 60–80 °C (Predicted) | Nitrile group typically elevates MP relative to aldehydes.[3] |
| Boiling Point | ~295 °C | Predicted at 760 mmHg.[3] |
| Density | ~1.8 g/cm³ | High density due to poly-halogenation.[1][2][3] |
| LogP (Predicted) | 3.3 – 3.5 | Highly lipophilic; requires non-polar solvents (DCM, THF) for processing.[3][4] |
| Solubility | DMSO, DMF, CHCl₃ | Insoluble in water.[4] |
| pKa | N/A | No ionizable protons in the core structure.[3] |
Structural Analysis & Reactivity Logic
The power of this building block is defined by the regiochemical hierarchy of its substituents.[3]
The Reactivity Map[4]
-
Site A (C3-Br): The "Soft" Electrophile.[1][3] The C-Br bond is the weakest halogen bond, making it the first point of attack for Pd(0) oxidative addition.[4] However, steric crowding from the adjacent C2-Cl requires the use of sterically demanding ligands (e.g., SPhos, XPhos) to facilitate coupling.[4]
-
Site B (C1-CN): The "Hard" Electrophile/Dipole.[1][3] Susceptible to hydrolysis (acid/base) or cycloaddition (azides).[3][4] It is strongly electron-withdrawing, activating the ortho-position.[1][2]
-
Site C (C2-Cl): The Activated "Hard" Electrophile.[1][3] Located ortho to the nitrile, this position is electronically activated for S_NAr (Nucleophilic Aromatic Substitution), though the adjacent C3-Br provides significant steric shielding.[4]
-
Site D (C5-Cl): The Bystander.[1][3] Located meta to the nitrile, this position is electronically deactivated and sterically accessible.[4] It is typically the last site to be derivatized.[3]
Visualizing the Chemoselectivity
The following diagram illustrates the logical flow of derivatization, prioritizing the most reactive sites to prevent side reactions.
Caption: Chemoselective derivatization workflow prioritizing the labile C3-Br bond before attacking the nitrile or chlorinated positions.
Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling at C3
Objective: Install an aryl group at the 3-position without disturbing the chloro-substituents or the nitrile.[1][2][3]
Rationale: The C2-Cl provides steric bulk.[1][2][3] Standard ligands (PPh₃) may fail or lead to sluggish rates. Buchwald's biaryl phosphine ligands (SPhos or XPhos) are recommended to form the active mono-ligated Pd(0) species necessary for oxidative addition into the hindered C-Br bond.[1][2][3]
Materials:
Step-by-Step:
-
Inerting: Charge a reaction vial with the nitrile, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4] Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed solvent via syringe.[3]
-
Activation: Heat the mixture to 80–100 °C for 4–12 hours. Monitor by LCMS (look for consumption of Br-starting material; Cl-displacement is rare under these conditions).
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[3] Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Nitrile Hydrolysis to Amide/Acid
Objective: Convert the nitrile to a carboxylic acid or primary amide.[3]
Rationale: The electron-deficient ring makes the nitrile highly susceptible to alkaline hydrolysis.[3] However, harsh conditions might hydrolyze the C2-Cl (S_NAr-OH).[1][2] Controlled conditions are vital.[3]
Step-by-Step (To Primary Amide):
-
Dissolve substrate in DMSO.[3]
-
Add K₂CO₃ (1.0 equiv) and 30% H₂O₂ (excess).[3]
-
Stir at 0 °C to RT . This "Radziszewski" condition is mild and selective for nitrile-to-amide conversion without touching the halogens.[1][2][3]
Safety & Handling
Hazard Classification (GHS):
-
Acute Toxicity (Oral/Inhal): Category 3/4.[3] Nitriles can liberate cyanide under extreme metabolic or chemical stress.[3]
-
Skin/Eye Irritation: Category 2.[3]
-
Sensitization: Potential skin sensitizer.[3]
Specific Precautions:
-
Cyanide Awareness: While the nitrile group is covalently bonded, avoid contact with strong acids at high temperatures without proper venting, as trace HCN evolution is theoretically possible during decomposition.[4]
-
Waste Disposal: All aqueous waste from reactions involving this compound should be treated as potentially cyanide-contaminated and disposed of in basic waste streams (pH > 10) to prevent HCN formation.[1][3]
References
- Compound Identity & Sourcing
-
Synthetic Methodology (Suzuki Coupling on Hindered Halides)
- General Reactivity of Polyhalogenated Benzonitriles
- Safety Data (Analogous Structure)
Sources
- 1. 1160574-40-2|4-Bromo-3,5-dichlorobenzonitrile|BLD Pharm [bldpharm.com]
- 2. bldpharm.com [bldpharm.com]
- 3. 3-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2761200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1541255-11-1|3,5-Dibromo-4-chlorobenzonitrile|BLD Pharm [bldpharm.com]
- 6. 57381-44-9|5-Bromo-2-chlorobenzonitrile|BLD Pharm [bldpharm.com]
